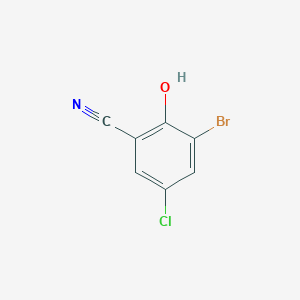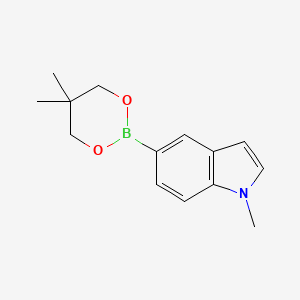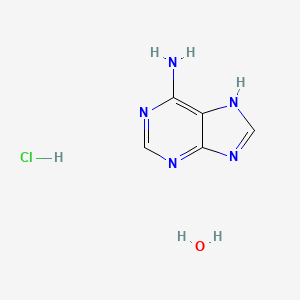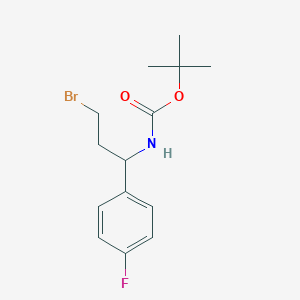
3-Bromo-5-chloro-2-hydroxybenzonitrile
Descripción general
Descripción
3-Bromo-5-chloro-2-hydroxybenzonitrile is a chemical compound with the CAS Number: 938117-34-1 . It has a molecular weight of 232.46 and is a solid at ambient temperature .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C7H3BrClNO/c8-6-2-5(9)1-4(3-10)7(6)11/h1-2,11H .Physical And Chemical Properties Analysis
This compound is a solid at ambient temperature . It has a molecular weight of 232.46 .Aplicaciones Científicas De Investigación
Photochemical Properties and Reactions
The photochemistry of halogenated benzonitriles, closely related to 3-Bromo-5-chloro-2-hydroxybenzonitrile, has been extensively studied. For instance, the photochemistry of 5-chloro-2-hydroxybenzonitrile, a compound with similar structural features, shows the formation of transient species like cyanobenzo-1,4-quinone-O-oxide and 2-cyanophenoxyl radical in reaction with oxygen and propan-2-ol, respectively. These studies contribute to understanding the photochemical behavior of halogenated benzonitriles in different environments (Bonnichon et al., 1999).
Environmental Photodegradation
Research on compounds like bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), which is structurally similar to this compound, provides insights into the environmental photodegradation of these compounds. The presence of sodium chloride, for example, has been found to influence the photodegradation of bromoxynil, yielding various photoproducts, including 3-bromo-4-hydroxybenzonitrile and 3-bromo-5-chloro-4-hydroxybenzonitrile, through photoincorporation of chloride ions (Kochany et al., 1990).
Crystallography and Structural Analysis
The structural analysis of halogenated benzonitriles, like 3,5-Dihalo-4-hydroxybenzonitriles, reveals their ability to form chain-like arrangements and polymorphs. This knowledge is crucial for understanding the chemical and physical properties of these compounds, which can impact their behavior and applications in various scientific fields (Britton, 2006).
Herbicide Resistance and Detoxification
The use of bromoxynil and related compounds in agriculture has led to studies on herbicide resistance. Research on transgenic plants expressing a bacterial detoxification gene for bromoxynil demonstrates the potential of genetic engineering in developing herbicide-resistant crops. This has implications for agricultural practices and crop protection strategies (Stalker et al., 1988).
Soil Interaction and Organic Matter Chemistry
The interaction of halogenated benzonitriles like bromoxynil with soil organic matter significantly affects their environmental fate. Studies show that soil fulvic acids can influence the photodegradation rate of these compounds, providing insights into how they behave in different soil conditions and their potential environmental impact (Kochany et al., 1990).
Safety and Hazards
Propiedades
IUPAC Name |
3-bromo-5-chloro-2-hydroxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO/c8-6-2-5(9)1-4(3-10)7(6)11/h1-2,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYARGJYZFXIQPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)O)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![5-[Hydroxy(phenyl)methyl]dihydrofuran-2(3H)-one](/img/structure/B3043781.png)




